molecular formula C18H23NO4 B2799783 Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034418-35-2

Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2799783
CAS No.: 2034418-35-2
M. Wt: 317.385
InChI Key: CFCAQDMDXZTUSG-UHFFFAOYSA-N
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Description

“Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The molecule also contains a benzyloxy group, an acetyl group, and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of functional groups present .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the ester group might undergo hydrolysis, and the benzyloxy group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points by the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Reactivity

This compound belongs to a class of chemicals involved in the synthesis of spirocyclic and heterocyclic structures, which are prevalent in many biologically active molecules. The research shows various reactions and synthetic strategies involving related spirocyclic compounds, highlighting their utility in creating complex molecular architectures:

  • Regioselective Cycloaddition : Cycloaddition reactions involving C-aryl- and C-carbamoylnitrones with related compounds yield substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the regioselective nature of these reactions for generating spirocyclic compounds with potential biological activity (Molchanov & Tran, 2013).

  • Electrophilic Amination and Nucleophilic Substitution : Studies on the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane underline the versatility of spirocyclic compounds in nucleophilic substitution reactions, leading to novel dipeptide synthons and cyclic peptide derivatives (Andreae et al., 1992).

  • Synthesis of Dipeptide Synthons : The creation of novel dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, demonstrates the compound's relevance in peptide synthesis, enabling the construction of peptides with intricate molecular designs (Suter et al., 2000).

Potential Applications in Drug Design

The structural features of spirocyclic compounds, including those related to "Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate," make them promising scaffolds in drug design. Their complex three-dimensional shapes and ability to mimic peptide backbones or other biological motifs enable the targeting of specific biological receptors or enzymes with high affinity and selectivity:

  • Spirocyclic Quinuclidine‐Δ2‐Isoxazoline Scaffold : Research into spirocyclic scaffolds has identified compounds with significant silent agonism profiles for α7 nicotinic acetylcholine receptors, indicating the potential for developing new classes of drugs based on spirocyclic frameworks (Quadri et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets such as proteins or enzymes. If it’s intended to be a monomer for polymer synthesis, its reactivity might be exploited to form polymer chains .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and optimizing its synthesis .

Properties

IUPAC Name

methyl 6-(2-phenylmethoxyacetyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-22-17(21)15-11-18(15)7-9-19(10-8-18)16(20)13-23-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAQDMDXZTUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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